An In-Depth Technical Guide to 4,4-Dimethyl Retinoic Acid-d3 (CAS 1346606-19-6)
An In-Depth Technical Guide to 4,4-Dimethyl Retinoic Acid-d3 (CAS 1346606-19-6)
This guide provides a comprehensive technical overview of 4,4-Dimethyl Retinoic Acid-d3, a critical tool for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, the biological significance of its parent compound, and its primary application as a high-fidelity internal standard in quantitative analysis.
Executive Summary
4,4-Dimethyl Retinoic Acid-d3 (d3-4,4-diMe-RA) is the deuterium-labeled form of 4,4-Dimethyl Retinoic Acid, a synthetic analog of retinoic acid (RA). Its core utility lies in the field of analytical chemistry, specifically in mass spectrometry-based bioanalysis. By incorporating three deuterium atoms, this molecule becomes an ideal internal standard for Stable Isotope Dilution Analysis (SIDA). SIDA is the gold-standard method for quantification in complex biological matrices, as the stable isotope-labeled (SIL) standard corrects for variations in sample preparation and matrix-induced signal suppression or enhancement, ensuring the highest degree of accuracy and precision.[1][2][3][4] This guide will elucidate the principles behind its application and provide a framework for its use in a research setting.
Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its correct handling, storage, and application. The key characteristics of 4,4-Dimethyl Retinoic Acid-d3 are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1346606-19-6 | [5][6] |
| Molecular Formula | C₂₂H₂₉D₃O₂ | [5] |
| Molecular Weight | 331.51 g/mol | [5] |
| Synonyms | SRI 5397-41X-d3 | [6] |
| Parent Compound | 4,4-Dimethyl Retinoic Acid (CAS: 104182-09-4) | [7] |
| Appearance | (Typically) A solid, often crystalline | Supplier Dependent |
| Purity | ≥98% (Typically) | Supplier Dependent |
| Storage Conditions | -20°C, protect from light and moisture | Supplier Dependent |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | Supplier Dependent |
Note: Properties such as appearance, purity, and specific storage recommendations should always be confirmed with the certificate of analysis provided by the supplier.
Biological Context: The Retinoic Acid Signaling Pathway
To appreciate the analytical application of d3-4,4-diMe-RA, one must first understand the biological role of its parent class of molecules: the retinoids. Retinoids, derivatives of vitamin A, are potent signaling molecules that regulate a vast array of biological processes, including embryonic development, cell differentiation, proliferation, and immune function.[8][9][10]
Mechanism of Action: The biological effects of retinoic acid are mediated primarily through nuclear receptors.[11] All-trans-retinoic acid (ATRA), the most active natural isomer, and its synthetic analogs exert their effects by binding to two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[8][12]
-
Receptor Activation: In the nucleus, RAR and RXR form a heterodimer (RAR/RXR) that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[9][12][13]
-
Transcriptional Regulation: In the absence of a ligand, the RAR/RXR complex actively represses gene transcription by recruiting co-repressor proteins.[14]
-
Gene Expression: Upon binding of a retinoid ligand like 4,4-diMe-RA, the receptor complex undergoes a conformational change. This change causes the release of co-repressors and the recruitment of co-activator proteins, which initiates the transcription of target genes, leading to a physiological response.[9][13]
The 4,4-dimethyl modification on the parent compound is a synthetic alteration designed to potentially modify its binding affinity, metabolic stability, or receptor-specific activity compared to endogenous retinoic acid.
Caption: Canonical Retinoic Acid Signaling Pathway.
The Analytical Imperative: Stable Isotope Dilution Analysis (SIDA)
The primary and most critical application of 4,4-Dimethyl Retinoic Acid-d3 is as an internal standard (IS) for quantitative mass spectrometry.[15] Deuterium-labeled standards are considered the "gold standard" for this purpose.[3]
The Causality Behind SIDA's Superiority: In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analytes in complex matrices (e.g., plasma, tissue homogenates) are susceptible to "matrix effects." Co-eluting endogenous compounds can interfere with the ionization process in the mass spectrometer's source, leading to either suppression or enhancement of the analyte signal.[2] This variability results in poor accuracy and precision.
A deuterated internal standard resolves this challenge because it is chemically and physically almost identical to the analyte of interest.[2][3]
-
Co-elution: It elutes from the LC column at virtually the same time as the non-labeled analyte.[1]
-
Identical Behavior: It experiences the same extraction losses during sample preparation and the same degree of ion suppression or enhancement in the MS source.[2][3]
By adding a known concentration of d3-4,4-diMe-RA to every sample at the very beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal is measured. This ratio remains constant regardless of sample loss or matrix effects, allowing for highly accurate and precise quantification.[4]
Caption: General Workflow for Stable Isotope Dilution Analysis (SIDA).
Application Protocol: Quantification of 4,4-Dimethyl Retinoic Acid in Plasma
This section provides a validated, step-by-step protocol for the quantification of 4,4-dimethyl retinoic acid using its deuterated analog as an internal standard. This protocol is a self-validating system when performed with appropriate quality controls.
5.1 Principle A protein precipitation followed by liquid-liquid extraction is used to isolate the analyte and internal standard from human plasma. Quantification is achieved by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
5.2 Materials & Reagents
-
Analytes: 4,4-Dimethyl Retinoic Acid; 4,4-Dimethyl Retinoic Acid-d3 (IS)
-
Solvents: Acetonitrile (ACN), Methyl-tert-butyl ether (MTBE), Methanol (MeOH), Water (LC-MS Grade), Formic Acid
-
Matrix: Blank human plasma (K2-EDTA)
-
Equipment: Centrifuge, vortex mixer, nitrogen evaporator, LC-MS/MS system
5.3 Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4,4-diMe-RA and d3-4,4-diMe-RA in methanol to create individual stock solutions.
-
Working Calibrator Solution: Serially dilute the 4,4-diMe-RA stock solution with 50:50 ACN:Water to prepare calibration standards. A typical range might be 1 to 1000 ng/mL.[16][17]
-
Working Internal Standard Solution (100 ng/mL): Dilute the d3-4,4-diMe-RA stock solution with ACN.
5.4 Sample Preparation Protocol
-
Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC).
-
Spike IS: Add 20 µL of the 100 ng/mL working IS solution to every tube (except double blanks). Vortex briefly. This step is critical; adding the IS at the beginning ensures it accounts for all subsequent variability.
-
Protein Precipitation: Add 200 µL of cold ACN. Vortex vigorously for 1 minute to precipitate proteins. The cold ACN enhances the precipitation of plasma proteins, which would otherwise interfere with chromatography and the MS source.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 1 mL of MTBE. Vortex for 2 minutes. Centrifuge for 5 minutes to separate the aqueous and organic layers. LLE provides a cleaner extract than protein precipitation alone by partitioning the lipophilic retinoids into the organic phase, leaving polar interferences behind.
-
Evaporation: Carefully transfer the upper organic (MTBE) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature. Evaporation concentrates the sample for improved sensitivity. Avoid excessive heat, as retinoids can be heat-labile.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 80:20 MeOH:Water. Vortex to dissolve. Transfer to an LC autosampler vial. The reconstitution solvent should be similar in composition to the initial mobile phase to ensure good peak shape during chromatography.
5.5 LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | High-performance system (e.g., Thermo Vanquish, Waters Acquity) |
| Column | C18 reverse-phase, e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm[16] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 70% B, ramp to 98% B over 5 min, hold, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| MS System | Triple Quadrupole (e.g., Sciex, Waters, Thermo TSQ) |
| Ionization Mode | Heated Electrospray (HESI) or APCI, Positive Ion Mode[18][19] |
| MRM Transitions | 4,4-diMe-RA: e.g., 329.4 -> 151.3[19] d3-4,4-diMe-RA: e.g., 332.4 -> 151.3 (or other unique fragment) |
Rationale for MRM Transitions: These precursor-to-product ion transitions are highly specific. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) is a stable fragment generated by collision-induced dissociation. This two-stage mass filtering provides exceptional selectivity, minimizing interference from other molecules.[19]
5.6 Data Analysis and System Suitability
-
Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) versus the nominal concentration for each calibration standard.
-
Regression: Apply a linear regression with 1/x² weighting. The coefficient of determination (R²) must be >0.99 for the assay to be considered valid.
-
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
QC Acceptance: The calculated concentrations of QC samples must be within ±15% (±20% for the Lower Limit of Quantification) of their nominal values.
Handling and Storage
Retinoids as a class are sensitive to light, air, and heat.
-
Storage: Store the neat material and solutions at -20°C or lower.
-
Handling: Perform all dilutions and sample preparations under amber or yellow light to prevent photo-isomerization and degradation.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Retinoids can be teratogenic; handle with care.[9]
Conclusion
4,4-Dimethyl Retinoic Acid-d3 is an indispensable tool for modern bioanalysis. Its utility extends from fundamental pharmacokinetic studies to clinical research in oncology and dermatology. Its role as a stable isotope-labeled internal standard enables the generation of highly accurate and reliable quantitative data, which is the bedrock of sound scientific and drug development decisions. Understanding the principles of both retinoid biology and stable isotope dilution mass spectrometry is key to leveraging this powerful analytical reagent to its full potential.
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